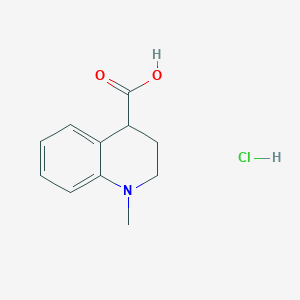

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinoline-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12;/h2-5,9H,6-7H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFZXOZNVSWMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C2=CC=CC=C21)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955520-02-1 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . These methods are favored for their efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions:

Oxidation: H2O2, TBHP

Reduction: Sodium borohydride, catalytic hydrogenation

Substitution: Halogenated reagents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline analogs .

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. |

| Biochemical Research | Investigated for enzyme inhibition and receptor interactions to understand biological processes. |

| Material Science | Explored for creating novel polymers with enhanced properties. |

| Analytical Chemistry | Acts as a standard in chromatographic methods for quantifying related compounds. |

| Cosmetic Formulations | Investigated for antioxidant properties for skincare products. |

Medicinal Chemistry

In medicinal chemistry, 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride has been identified as a key compound in the synthesis of various pharmaceutical agents. Its structural features allow it to act as a metal chelator, which may prevent copper oxidation in beta-amyloid fibrils—an important factor in Alzheimer's disease pathology. Studies have shown that derivatives of tetrahydroquinoline compounds exhibit a range of biological activities including antimicrobial and anticancer effects .

Case Study: Anticancer Activity

Research has demonstrated the potential of tetrahydroquinoline derivatives in targeting cancer cells. For instance, compounds derived from this scaffold have been tested against various human cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma), showing promising antiproliferative activity .

Biochemical Research

This compound is utilized in biochemical studies to investigate enzyme inhibition and receptor interactions. The ability to modify its structure allows researchers to explore its effects on various biological targets. For example, studies have indicated that certain modifications can enhance its binding affinity to specific receptors involved in neurological functions .

Material Science

In material science, this compound is being explored for its potential to create new polymers with unique properties such as increased durability and flexibility. These materials could have applications in various industries including electronics and packaging .

Analytical Chemistry

The compound serves as a standard in chromatographic methods, aiding in the accurate quantification of related compounds within complex mixtures. Its stability and solubility make it an ideal candidate for use in analytical procedures .

Cosmetic Formulations

Due to its antioxidant properties, this compound is being investigated for inclusion in cosmetic formulations aimed at reducing oxidative stress on the skin. This application highlights the compound's versatility beyond traditional pharmaceutical uses .

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as dopamine receptors. It has been shown to stimulate dopamine release, resulting in competitive inhibition of the binding of radiolabeled ligands to dopamine D2 receptors . This interaction does not induce receptor degeneration, making it a potential candidate for neuroprotective therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinoline Derivatives

1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid Hydrochloride

- Structure : Lacks the methyl group at position 1.

- Molecular Formula: C₁₀H₁₂ClNO₂ (MW: 213.66 g/mol) .

- This compound is used as a precursor for synthesizing more complex derivatives .

7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Hydrochloride

Tetrahydroisoquinoline Derivatives

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid Hydrochloride

- Structure: Isoquinoline core (nitrogen at position 2) instead of quinoline (nitrogen at position 1).

- Molecular Formula: C₁₀H₁₂ClNO₂ (MW: 213.66 g/mol) .

- Key Differences: The altered nitrogen position changes electronic properties and biological target specificity. Isoquinolines are often associated with opioid receptor interactions .

Methyl 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Hydrochloride

Heterocyclic Compounds with Carboxylic Acid Moieties

2-Methylimidazo[1,2-a]pyridine-5-carboxylic Acid

- Structure : Imidazopyridine core with a carboxylic acid group.

Methyl 4-Methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate

Data Table: Structural and Physicochemical Comparison

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride (CAS Number: 933756-65-1) is a chemical compound with significant potential in medicinal chemistry. It is a derivative of tetrahydroquinoline, a bicyclic compound that contains nitrogen in its structure. This compound has garnered attention due to its diverse biological activities, particularly in neuroprotection and potential therapeutic applications for neurodegenerative diseases.

- Molecular Formula : C11H13ClN2O2

- Molecular Weight : 227.69 g/mol

- CAS Number : 933756-65-1

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Neuroprotective Effects

Research indicates that this compound functions as a metal chelator, particularly for copper ions. This property is crucial as it can prevent copper-induced oxidation of β-amyloid fibrils, which are implicated in Alzheimer's disease pathology. By inhibiting the aggregation of these fibrils, the compound may help mitigate neurodegeneration associated with Alzheimer's disease .

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which contribute to its neuroprotective effects. Antioxidants are essential in combating oxidative stress in neuronal cells, thereby preserving cellular integrity and function.

Potential Applications in Drug Development

Due to its structural features and biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting various conditions:

- Alzheimer's Disease : As mentioned earlier, its ability to chelate metals and inhibit β-amyloid aggregation positions it as a promising candidate for Alzheimer's treatment .

- Neurodegenerative Disorders : Its neuroprotective properties suggest potential applications in other neurodegenerative diseases such as Parkinson's disease .

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Study 1: Neuroprotection Against β-Amyloid Toxicity

In vitro studies demonstrated that treatment with the compound significantly reduced neuronal cell death induced by β-amyloid exposure. The mechanism was attributed to its antioxidant activity and metal-chelating properties .

Study 2: In Vivo Models of Alzheimer’s Disease

Animal models treated with the compound showed improved cognitive function compared to control groups. Behavioral tests indicated enhanced memory retention and learning abilities, suggesting that the compound could mitigate some cognitive deficits associated with Alzheimer's disease .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological characteristics of related compounds:

| Compound Name | CAS Number | Structural Features | Unique Attributes |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline | 491-34-9 | Methyl group at position 1 | Simpler structure; lacks carboxylic acid functionality |

| 7-Methyl-1,2,3,4-tetrahydroquinoline | 90874-58-1 | Methyl group at position 7 | Different substitution pattern affecting reactivity |

| 8-Methyl-1,2,3,4-tetrahydroquinoline | 52601-70-4 | Methyl group at position 8 | Unique steric effects due to methyl positioning |

| 3-Methyl-1,2,3,4-tetrahydroquinoline | 20668-20-6 | Methyl group at position 3 | Variability in biological activity compared to others |

Q & A

Basic: What are the optimal synthetic routes for 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride, and how can reaction yields be improved?

The compound is commonly synthesized via alkylation reactions involving intermediates like 2,4-dichloro-5,6-dimethylpyrimidine. Key challenges include regioselectivity during alkylation steps and purification of stereoisomers. To improve yields:

- Use anhydrous conditions to minimize hydrolysis of intermediates.

- Optimize stoichiometry of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives to reduce byproducts .

- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification.

Advanced: How can researchers address regioselectivity challenges during alkylation steps in the synthesis of this compound?

Regioselectivity issues arise when alkylating agents react at unintended positions. Strategies include:

- Temperature control : Lower reaction temperatures (0–5°C) favor selective alkylation at the nitrogen atom over carbon positions.

- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity .

- Computational modeling : Predict reactive sites using DFT calculations to guide reagent design .

Basic: What spectroscopic techniques are most effective for characterizing the compound's purity and structural integrity?

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For stereochemical analysis, 2D NOESY can resolve spatial proximity of methyl and carboxylic acid groups .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in structural analogs like (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

Advanced: What strategies are recommended for resolving discrepancies in NMR or X-ray crystallography data when confirming stereochemistry?

- Paramagnetic shift reagents : Use chiral lanthanide complexes (e.g., Eu(hfc)₃) to split overlapping proton signals in NMR .

- Co-crystallization : Co-crystallize the compound with a chiral resolving agent to enhance X-ray diffraction clarity .

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility causing data inconsistencies .

Basic: What are the key stability considerations for storing and handling this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation of the tetrahydroquinoline ring .

- Handling : Avoid prolonged exposure to light (photosensitivity) and use PPE (gloves, goggles) to prevent skin/eye contact due to potential irritancy .

- Moisture control : Store with desiccants (e.g., silica gel) to inhibit hydrolysis of the hydrochloride salt .

Advanced: How does the compound interact with biological targets such as monoamine transporters or enzymes, based on structural analogs?

Structural analogs (e.g., tetrahydroisoquinoline derivatives) show affinity for dopamine transporters and neuroprotective effects in Parkinson’s models. Proposed mechanisms:

- Dopamine modulation : The tetrahydroquinoline scaffold may mimic endogenous dopamine, reducing oxidative stress in nigrostriatal pathways .

- Enzyme inhibition : Carboxylic acid groups can chelate metal ions in enzymes (e.g., monoamine oxidase), altering catalytic activity .

Advanced: What in vivo models have been utilized to study the neuroprotective effects of tetrahydroquinoline derivatives, and how can these be adapted for this compound?

- Marmoset Parkinson’s model : Administer 6 mg/kg neurotoxins (e.g., 1-methyl-1,2,3,6-tetrahydropyridine) and assess locomotor recovery and striatal dopamine levels post-treatment .

- Dose adaptation : Adjust compound solubility (e.g., via ester prodrugs) for oral bioavailability in rodent models .

Basic: What are the recommended protocols for assessing the compound's solubility and formulation compatibility in preclinical studies?

- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) for in vitro assays.

- Lipophilicity : Measure logP values via shake-flask method (octanol/water) to predict membrane permeability .

- Formulation : For in vivo studies, use cyclodextrin-based carriers to enhance aqueous solubility .

Advanced: How can HPLC-MS methods be optimized to detect and quantify this compound in complex biological matrices?

- Column selection : Use a HILIC column for polar metabolites or a C18 column for reverse-phase separation.

- Ionization : Apply ESI+ mode with 0.1% formic acid to enhance ionization of the protonated molecular ion ([M+H]⁺).

- Matrix effects : Perform protein precipitation (acetonitrile) followed by SPE cleanup to reduce interference from plasma proteins .

Advanced: What computational modeling approaches are suitable for predicting the compound's pharmacokinetic properties and metabolite formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.